Hexaphenyldigermane
Overview
Description
Hexaphenyldigermane , also known by its chemical formula (C6H5)3GeGe(C6H5)3 , is a white solid compound. It exhibits solubility in chloroform but remains insoluble in other common organic solvents. Notably, it can be recrystallized from benzene and toluene .
Synthesis Analysis
Hexaphenyldigermane is commercially obtained from zinc ores and certain coals. It is also naturally found in minerals such as argyrodite and germanite . The synthesis methods involve the reaction of appropriate precursors to yield this compound .
Molecular Structure Analysis
The molecular structure of Hexaphenyldigermane consists of two germanium (Ge) atoms bridged by a central phenyl (C6H5) group on each side. The compound adopts a linear arrangement, with the phenyl rings extending outward from the central Ge-Ge bond .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Reactivity and Stability
Hexaphenyldigermane exhibits unique reactivity characteristics. It has been compared with hexakis(pentafluorophenyl)digermane, a compound that reacts with a variety of agents such as water, methanol, hydrogen chloride, and others via cleavage of the germanium-germanium bond. Unlike its counterpart, hexaphenyldigermane does not undergo these reactions under similar conditions, indicating a different level of stability and reactivity (Bochkarev, Razvaev, Vyazankin, & Semenov, 1974). Further research confirms this difference in reactivity, highlighting the unique chemical properties of hexaphenyldigermane compared to its fluorinated analog (Bochkarev, Razuvaev, & Vyazankin, 1975).
Crystal Structure and Physical Properties
Studies on the crystal structure of hexaphenyldigermane have revealed different modifications and properties. It forms a triclinic modification stable below 418 K and a metastable hexagonal modification. The crystal structure includes an achiral bipropeller arrangement with specific GeGe distances, providing insights into its molecular geometry and potential applications in materials science (Dräger & Ross, 1980).
Optical and Electronic Properties
Hexaphenyldigermane's structural characteristics may influence its optical and electronic properties. Research into similar germanium compounds has shown potential for novel optical and electronic applications due to their unique bandgap properties and responses to external stimuli like strain and side-chain substitution. These studies suggest the possibility of tailoring hexaphenyldigermane for specific technological applications, although direct studies on hexaphenyldigermane are needed for confirmation (Fa & Zeng, 2014).
Chemical Synthesis and Transformation
Hexaphenyldigermane could be a key player in various chemical synthesis and transformation processes. Its unique reactivity and stability characteristics make it a potential candidate for studies in organometallic chemistry and catalysis. Research in related germanium compounds has demonstrated various reactions and transformations, hinting at the potential versatility of hexaphenyldigermane in synthetic applications. However, specific studies focusing on hexaphenyldigermane are essential to explore these possibilities further (Komami et al., 2018).
properties
InChI |
InChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHWEIUKAAZLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Ge2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaphenyldigermane | |
CAS RN |
2816-39-9 | |
Record name | Hexaphenyldigermane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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